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Compound of Interest

Compound Name: 2,4,4-Trimethylpentanal

Cat. No.: B103174 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectral

characteristics of 2,4,4-trimethylpentanal (C₈H₁₆O), a branched-chain aldehyde. The

information is curated for researchers, scientists, and professionals in drug development and

chemical analysis. While specific, experimentally derived quantitative data for this compound is

primarily available through subscription-based spectral databases, this document outlines the

foundational principles and expected spectral features based on established knowledge of

aldehyde chemistry.

Predicted Spectral Data
The following tables summarize the anticipated spectral data for 2,4,4-trimethylpentanal
based on the general characteristics of aliphatic aldehydes.

Table 1: Predicted ¹H NMR Spectral Data
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Protons
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J)

Aldehydic H (CHO) ~9.5 Doublet ~2-3 Hz

Methine H (CH) 2.0 - 2.5 Multiplet -

Methylene H₂ (CH₂) 1.0 - 1.5 Multiplet -

Methyl H₃ (CH-CH₃) ~1.0 Doublet ~7 Hz

tert-Butyl H₉ (C-

(CH₃)₃)
~0.9 Singlet -

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Chemical Shift (ppm)

Carbonyl C (C=O) 200 - 205

Methine C (CH) 50 - 60

Methylene C (CH₂) 45 - 55

Quaternary C 30 - 40

Methyl C (CH-CH₃) 15 - 25

tert-Butyl C (C-(CH₃)₃) 25 - 35

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional Group Absorption Range (cm⁻¹) Intensity

C-H (aldehyde) 2820-2850 and 2720-2750
Medium (often appears as a

doublet)

C=O (aldehyde) 1720-1740 Strong

C-H (alkane) 2850-3000 Strong

C-H bend (alkane) 1365-1470 Medium to Weak
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Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

m/z Proposed Fragment Notes

128 [C₈H₁₆O]⁺•
Molecular Ion (M⁺•) - likely to

be of low abundance

113 [M - CH₃]⁺ Loss of a methyl group

85 [M - C₃H₇]⁺
Alpha-cleavage, loss of an

isopropyl radical

71 [M - C₄H₉]⁺ Loss of a tert-butyl radical

57 [C₄H₉]⁺
tert-butyl cation, often a base

peak in branched alkanes

43 [C₃H₇]⁺ Isopropyl cation

29 [CHO]⁺ Aldehyde fragment

Experimental Protocols
Detailed experimental protocols for the spectral analysis of aldehydes are crucial for obtaining

high-quality, reproducible data. The following are general procedures that can be adapted for

the analysis of 2,4,4-trimethylpentanal.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of purified 2,4,4-trimethylpentanal in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, deuterated chloroform).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:
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Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended.

¹H NMR: Standard acquisition parameters include a 30° pulse angle and a relaxation delay

of 1-2 seconds. Typically, 8-16 scans are sufficient.

¹³C NMR: A proton-decoupled experiment is standard. Due to the lower natural abundance of

¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5

seconds) are typically required.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR: This is a common and convenient method for liquid

samples.

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

Place a small drop of neat 2,4,4-trimethylpentanal directly onto the crystal.

Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile

aldehydes.

Sample Preparation: Prepare a dilute solution of 2,4,4-trimethylpentanal in a volatile

organic solvent (e.g., dichloromethane or hexane).

GC Conditions:

Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms).

Injection: Split or splitless injection of 1 µL of the sample.

Oven Program: A typical program would start at a low temperature (e.g., 50 °C), hold for a

few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
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MS Conditions:

Ionization: Electron Ionization (EI) at 70 eV is standard.

Mass Analyzer: Quadrupole or ion trap.

Scan Range: A mass-to-charge (m/z) range of 40-400 is generally sufficient.

Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a

chemical compound like 2,4,4-trimethylpentanal.
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Caption: Workflow for the spectral analysis of 2,4,4-trimethylpentanal.

Disclaimer: The spectral data presented in the tables are predicted values based on general

principles of organic spectroscopy and may differ from experimentally determined values. For

definitive spectral data, direct consultation of spectral databases is recommended.

To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of
2,4,4-Trimethylpentanal: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b103174#2-4-4-trimethylpentanal-spectral-data-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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